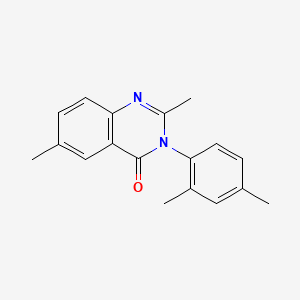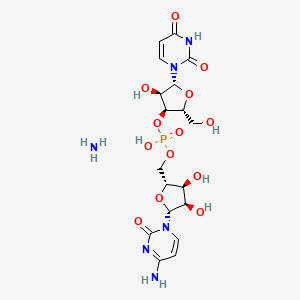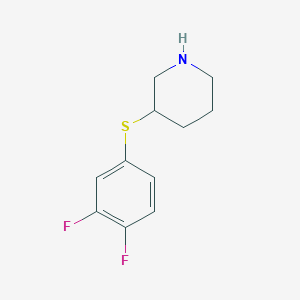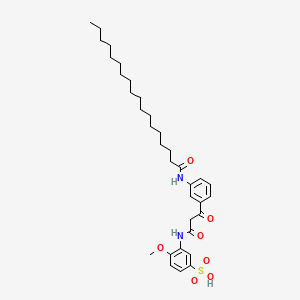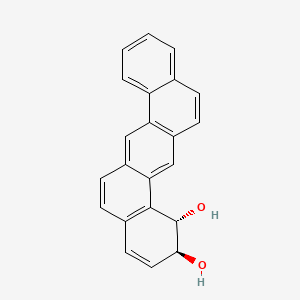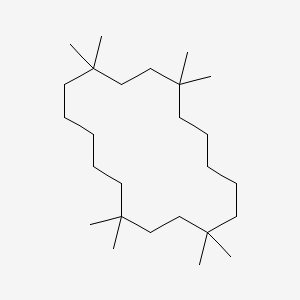
1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane: is an organic compound with the molecular formula C26H52 . It is a cycloalkane with eight carbon atoms forming a ring, and each of these carbons is substituted with two methyl groups. This compound is known for its stability and unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane typically involves the cyclization of linear alkanes or the methylation of cyclooctadecane. The reaction conditions often require the presence of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes where specific catalysts are used to enhance the yield and purity of the product. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions: 1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) can be used under UV light or in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution can introduce halogen atoms into the molecule .
Scientific Research Applications
1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of cycloalkanes and their derivatives.
Biology: Its stability and non-reactivity make it useful in biological studies as a reference compound.
Medicine: Research into its potential medicinal properties is ongoing, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a stabilizer in various industrial processes .
Mechanism of Action
The mechanism by which 1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane exerts its effects is primarily through its structural stability and hydrophobic nature. It interacts with other molecules through van der Waals forces and can influence the behavior of other compounds in a mixture. The molecular targets and pathways involved are still under investigation, but its unique structure allows it to act as a stabilizing agent in various chemical and biological systems .
Comparison with Similar Compounds
Cyclooctadecane: Similar in structure but lacks the methyl substitutions.
1,1,4,4-Tetramethyl-cyclooctadecane: Has fewer methyl groups, leading to different chemical properties.
1,1,4,4,10,10-Hexamethyl-cyclooctadecane: Intermediate in methyl substitution.
Uniqueness: 1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane is unique due to its high degree of methyl substitution, which imparts greater stability and distinct chemical properties compared to its less substituted counterparts .
Properties
CAS No. |
23014-57-5 |
|---|---|
Molecular Formula |
C26H52 |
Molecular Weight |
364.7 g/mol |
IUPAC Name |
1,1,4,4,10,10,13,13-octamethylcyclooctadecane |
InChI |
InChI=1S/C26H52/c1-23(2)15-11-9-12-17-25(5,6)21-22-26(7,8)18-14-10-13-16-24(3,4)20-19-23/h9-22H2,1-8H3 |
InChI Key |
JNSFDAQIIASDIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCCC(CCC(CCCCCC(CC1)(C)C)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


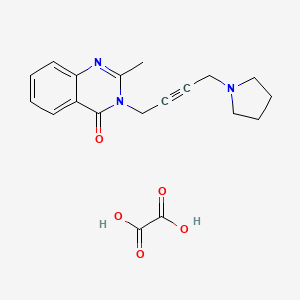

![3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744742.png)
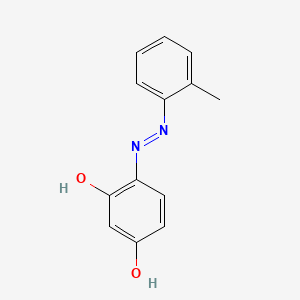


![3-[[2-[[4-[(4-chlorophenyl)methyl]piperidin-1-yl]methyl]-3-hydroxybutanoyl]amino]-N-methylbenzamide](/img/structure/B13744788.png)
